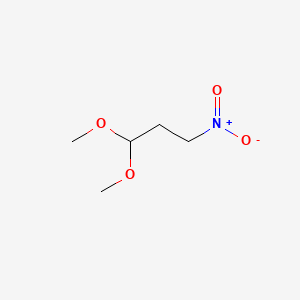
Diethyl L-cystinate
Übersicht
Beschreibung
Diethyl L-cystinate is a chemical compound that belongs to the class of amino acids. It is a derivative of L-cysteine and has a wide range of applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
“Diethyl L-cystinate”, also known as “Cystine diethyl ester”, shares a close relationship with L-cysteine, an amino acid with numerous pharmaceutical applications. It is used in various treatments, including reversing the adverse effects of opioids like morphine without affecting their analgesic actions .
Food Industry
In the food industry, L-cysteine, which is structurally related to “Diethyl L-cystinate”, is utilized for its antioxidative properties and as a dough conditioner in baking .
Animal Feed
The compound’s close relative, L-cysteine, is also used in animal feed to promote healthier livestock by providing essential amino acids necessary for growth and development .
Biomedical Research
In biomedical research, compounds like “Diethyl L-cystinate” are studied for their role in crystal growth inhibition, which has implications for preventing certain types of kidney stones .
Analytical Chemistry
The compound’s derivatives are used in developing high-throughput quantitative analytical methods for various biochemical analyses .
Genetic Research
Research into the crystalline structures of related compounds like L-cysteine and L-cystine aids in understanding genetic pathologies associated with abnormal deposits .
Wirkmechanismus
Target of Action
Diethyl L-cystinate, also known as Cystine diethyl ester, is a derivative of the amino acid cysteine It is known that cysteine, the parent compound of diethyl l-cystinate, plays a crucial role in various biological processes, including protein synthesis and the formation of disulfide bridges, which are essential for protein folding, assembly, and stability .
Mode of Action
Cysteine, from which diethyl l-cystinate is derived, is known to serve as a major precursor for the synthesis of glutathione . Glutathione is a critical antioxidant in the body that helps prevent cellular damage caused by reactive oxygen species such as free radicals and peroxides .
Biochemical Pathways
Diethyl L-cystinate likely participates in similar biochemical pathways as cysteine. Cysteine is involved in the synthesis of sulfur-containing compounds such as methionine, thiamine, biotin, and coenzyme A . It also contributes to the formation of Fe/S clusters of the catalytic domain of some enzymes . Moreover, cysteine is a crucial component in the tripeptide glutathione, which plays a significant role in cellular defense against oxidative stress .
Pharmacokinetics
It is known that modifications to amino acids, such as acetylation, can significantly alter their uptake into cells . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . Similar modifications could potentially influence the ADME properties of Diethyl L-cystinate.
Result of Action
Given its relation to cysteine, it may contribute to antioxidant activity, protein structure stabilization, and various metabolic processes .
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKFAVCRANPUES-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl L-cystinate | |
CAS RN |
583-89-1 | |
| Record name | L-Cystine, 1,1′-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl L-cystinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL L-CYSTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372Z51T1CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)
